REACTION_SMILES
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[Br:17][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[C:11](=[O:12])([O-:13])[O-:14].[K+:15].[K+:16].[O:1]=[C:2]1[O:3][CH2:4][CH2:5][N:6]1[CH2:7][C:8](=[O:9])[OH:10].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[O:1]=[C:2]1[O:3][CH2:4][CH2:5][N:6]1[CH2:7][C:8](=[O:9])[O:10][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CN1CCOC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(CN1CCOC1=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |